3-Methyloxolan-3-amine hydrochloride is an organic compound with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol. It is classified as an amine and features a unique oxolane structure, characterized by a methyl group attached to the nitrogen atom. This compound is primarily utilized in scientific research across various fields, including organic synthesis, biochemistry, and medicinal chemistry. It serves as a building block for creating complex organic molecules and has potential applications in the development of pharmaceuticals and specialty chemicals.
The synthesis of 3-Methyloxolan-3-amine hydrochloride can be achieved through several methods, with one common route involving the reaction of 3-methyloxolan-3-amine with hydrochloric acid. This reaction typically occurs in a suitable solvent, such as dichloromethane, under controlled conditions.
The molecular structure of 3-Methyloxolan-3-amine hydrochloride includes an oxolane ring (a five-membered cyclic ether) with a methyl group attached to the nitrogen atom at position three. This unique substitution pattern contributes to its chemical reactivity and biological activity.
3-Methyloxolan-3-amine hydrochloride participates in various chemical reactions:
The mechanism of action for 3-Methyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets within biological systems. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. Notably, this compound has been shown to interact with biogenic amine neurotransmitters, suggesting a potential role in neurological processes .
The compound is classified under amines and exhibits typical reactivity associated with this class, including nucleophilicity due to the presence of the amine group. It is soluble in various organic solvents, which makes it suitable for use in synthetic applications.
The compound's solubility and stability are critical for its application in organic synthesis and biochemical studies.
3-Methyloxolan-3-amine hydrochloride has several significant applications:
This compound's diverse applications highlight its importance in both academic research and industrial contexts, underscoring its potential impact on various scientific fields.
The synthesis of 3-methyloxolan-3-amine hydrochloride exemplifies advanced approaches to chiral aliphatic amine hydrochlorides. Patent literature reveals that cyclic tertiary amines like this compound are frequently synthesized through reductive amination strategies using catalysts like palladium on carbon under hydrogen atmospheres [7]. A particularly efficient route involves the hydrogenation of protected precursors, where an N-benzyloxycarbonyl (Cbz) group serves as a temporary protecting group that is subsequently cleaved under catalytic hydrogenation conditions. This method yields the target amine hydrochloride with excellent stereocontrol and avoids racemization [7].
Alternative pathways employ ring-closing strategies starting from acyclic precursors. For instance, amino-alcohols containing both hydroxyl and amine functionalities can undergo intramolecular cyclization under acid catalysis to form the tetrahydrofuran ring. This approach requires precise control of reaction conditions to prevent N-oxidation or over-alkylation side reactions. Solvent selection critically influences reaction efficiency and purity, with polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) demonstrating superior performance for cyclization steps [1]. Post-synthesis, the hydrochloride salt is typically formed by treating the free amine with hydrochloric acid in anhydrous ethereal solvents, yielding a crystalline product with enhanced stability [4].
Table 1: Synthetic Approaches to 3-Methyloxolan-3-amine Hydrochloride
Method | Key Reagents/Conditions | Yield Range | Critical Parameters |
---|---|---|---|
Reductive Amination | Pd/C, H₂, Methanol, HCl | 70-85% | Catalyst loading (5-10%), H₂ pressure (30-50 psi) |
Intramolecular Cyclization | DMF, 80-100°C, HCl gas | 60-75% | Temperature control, anhydrous conditions |
Salt Formation | Free amine + HCl in diethyl ether | >90% | Stoichiometric HCl, low temperature (0-5°C) |
Purification of the final compound typically employs recrystallization techniques using ethanol/water mixtures or acetone/ether systems, effectively removing inorganic salts and organic byproducts [1]. Advanced chromatographic methods, particularly preparative HPLC with polar stationary phases, offer superior separation for analytical-grade material. The synthesis must carefully control stoichiometric ratios of amine precursors to carbonyl compounds (typically 1:1.05) to minimize dimerization byproducts. Reaction times vary significantly between methods, with reductive amination typically requiring 12-24 hours compared to 2-4 hours for direct salt formation [4] [7].
The stereogenic quaternary carbon at the 3-position of the oxolane ring presents significant synthetic challenges. This carbon center bears the amine group and a methyl substituent, creating a tetrasubstituted chiral carbon whose configuration profoundly influences molecular recognition properties. The synthesis of specific stereoisomers requires either chiral pool starting materials or asymmetric catalysis. Literature indicates that the (R,R) and (S,S) diastereomers exhibit distinct physicochemical behaviors, particularly in crystalline form where hydrogen-bonding networks differ substantially [7].
During ring formation, conformational locking occurs due to the tetrahydrofuran ring's reduced flexibility compared to acyclic analogs. Nuclear magnetic resonance (NMR) studies reveal that the amine hydrochloride group preferentially adopts an equatorial-like orientation relative to the ring plane, minimizing steric interactions with the methyl substituent . This conformational preference persists in solution, as confirmed by NOESY experiments showing proximity between the methyl protons and ring methylene groups. The transannular strain between the 3-methyl group and adjacent ring hydrogens further constrains conformational flexibility, enhancing stereochemical stability but potentially complicating synthetic approaches to certain diastereomers [7].
Table 2: Stereochemical Properties of 3-Methyloxolan-3-amine Hydrochloride
Stereochemical Feature | Structural Implication | Analytical Characterization |
---|---|---|
Quaternary Chiral Center | Tetrasubstituted C3 carbon | Chiral HPLC, Optical rotation |
Ring Conformation | Envelope conformation with C3 displaced | X-ray crystallography, NOESY |
Amine Protonation State | N-H...Cl hydrogen bonding network | IR spectroscopy (2500-3000 cm⁻¹) |
Diastereomeric Preferences | Equatorial-like amine orientation | Molecular modeling, ScXRD |
The hydrochloride salt formation itself influences stereochemistry through crystalline lattice constraints. X-ray diffraction analyses of similar compounds demonstrate that the protonated amine group participates in extensive hydrogen bonding with chloride anions, creating a rigid network that can lock chiral conformations [7]. This crystalline environment effectively prevents racemization at the chiral center, making the hydrochloride salt a preferred form for stereochemically sensitive applications. The specific spatial arrangement of hydrogen bonds differs between diastereomers, leading to distinct melting point profiles and solubility characteristics for each stereoisomer [7] .
The formation of 3-methyloxolan-3-amine hydrochloride proceeds through fundamental organic reaction mechanisms with distinctive characteristics due to its strained cyclic structure. The predominant synthetic route involves reductive amination between 3-oxo-tetrahydrofuran and methylamine under catalytic hydrogenation. This transformation follows a stepwise mechanism: initial condensation forms an iminium ion intermediate, which undergoes hydride transfer from the catalyst surface. Kinetic studies of analogous systems reveal that the ring strain in the carbonyl precursor slightly accelerates the iminium formation step but may impede the subsequent reduction due to steric constraints around the planar iminium bond [4] [6].
The hydrochloride salt formation represents an acid-base reaction following classical Brønsted-Lowry proton transfer principles. The free amine's lone pair attacks a proton from hydrochloric acid, forming a positively charged ammonium ion (R₃NH⁺) that associates ionically with the chloride counterion. This exothermic process (typically ΔH = -50 to -70 kJ/mol) benefits from Le Chatelier's principle when conducted in low-water environments. Crystallization mechanisms involve nucleation and growth stages where ion pairs organize into extended hydrogen-bonded networks. The crystalline structure typically displays a zigzag N-H···Cl hydrogen bonding pattern with bond lengths of approximately 3.15-3.25 Å and angles near 165-175°, creating a stable lattice structure [4].
Competing reaction pathways must be controlled through precise experimental conditions. At elevated temperatures (>80°C), the tertiary amine may undergo Hofmann elimination, forming methyl chloride and an enol that tautomerizes to 3-methylenetetrahydrofuran. This degradation pathway becomes significant at pH > 8.0 but is effectively suppressed in the hydrochloride salt form below pH 5.0. During synthesis, over-alkylation represents another potential side reaction, where the initially formed amine reacts with additional carbonyl compound. This is minimized by using controlled stoichiometry (slight excess of amine precursor) and moderate temperatures (0-25°C) during the iminium formation stage [1] [6].
Table 3: Key Reaction Steps in 3-Methyloxolan-3-amine Hydrochloride Synthesis
Reaction Step | Mechanism | Rate-Determining Factors |
---|---|---|
Iminium Formation | Nucleophilic addition-elimination | Carbonyl electrophilicity, amine nucleophilicity |
Catalytic Reduction | Surface hydride transfer | Catalyst activity, H₂ pressure, steric accessibility |
Salt Formation | Brønsted acid-base reaction | Proton activity, dielectric constant of solvent |
Crystallization | Supramolecular self-assembly | Solvent polarity, cooling rate, ionic strength |
The reaction kinetics exhibit pseudo-first-order behavior in both the reductive amination and salt formation steps when conducted under optimized conditions. Solvent effects significantly influence reaction rates, with aprotic polar solvents like acetonitrile accelerating iminium formation but potentially impeding crystallization. Conversely, ethereal solvents like tetrahydrofuran slow the initial reaction but facilitate high-purity crystal formation [1]. Modern synthetic approaches increasingly employ flow chemistry systems to precisely control residence times at each reaction stage, improving yield and reducing byproduct formation compared to batch processes [4].
Comprehensive Compound List
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: